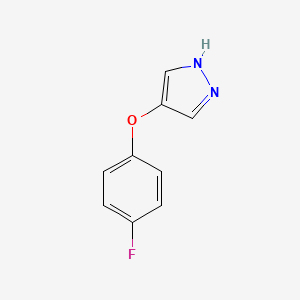

4-(4-Fluorophenoxy)-1H-pyrazole

Description

BenchChem offers high-quality 4-(4-Fluorophenoxy)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenoxy)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)13-9-5-11-12-6-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCCYAOIWXAILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorophenoxy 1h Pyrazole and Its Analogues

General Strategies for 1H-Pyrazole Ring Formation

The construction of the 1H-pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available to chemists.

The most traditional and widely used method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound (or its equivalent). nih.govmdpi.com This reaction serves as a primary pathway to form the pyrazole core. nih.gov The reaction between a 1,3-dicarbonyl compound and a hydrazine acts as a cornerstone for creating polysubstituted pyrazoles. nih.govmdpi.com For instance, the reaction of a β-diketone with hydrazine can potentially yield two regioisomeric pyrazoles, a challenge that necessitates careful control of reaction conditions or the use of specific starting materials to achieve selectivity. nih.gov

The versatility of this method is enhanced by the wide availability of both hydrazine derivatives and 1,3-dicarbonyl compounds. These precursors can be generated in situ to facilitate one-pot multicomponent reactions, streamlining the synthetic process. beilstein-journals.orgnih.gov For example, 1,3-diketones can be prepared from enolates and carboxylic acid chlorides and then immediately reacted with a hydrazine to form the pyrazole ring. beilstein-journals.orgnih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| β-Dicarbonyl Precursor | Hydrazine Derivative | Key Feature | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine Hydrate (B1144303) | Classical Knorr synthesis, potentially forms regioisomers. | nih.gov |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Forms pyrazolines which are then oxidized to pyrazoles. | nih.gov |

| In situ generated 1,3-Diketones | Hydrazine | Allows for multicomponent, one-pot synthesis. | beilstein-journals.orgnih.gov |

A significant challenge in pyrazole synthesis from unsymmetrical β-dicarbonyl compounds is controlling the regioselectivity, which determines the final substitution pattern on the pyrazole ring. nih.gov To address this, various regioselective strategies have been developed.

One approach involves the use of β-ketoesters or related compounds where the two carbonyl groups have different reactivity. For example, a novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates was developed involving the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. mdpi.comnih.gov This method provides a specific regioisomer. Another strategy uses enaminones or related precursors, which can direct the cyclization to afford a single product. mdpi.comnih.gov The reaction of α,β-unsaturated ketones that have a leaving group at the β-position with hydrazines can also lead to the regioselective formation of pyrazoles. mdpi.com Furthermore, 1,3-dipolar cycloaddition reactions, such as those between tosylhydrazones and nitroalkenes, offer a mild and highly regioselective route to 3,4-disubstituted pyrazoles. rsc.org

Multi-component reactions (MCRs) have emerged as powerful, efficient, and atom-economical tools for assembling complex molecules like pyrazoles in a single step. beilstein-journals.orgmdpi.com These reactions combine three or more starting materials in a one-pot process, offering significant advantages over traditional multi-step syntheses. mdpi.com

Several MCRs have been developed for pyrazole synthesis. A common strategy involves the reaction of an aldehyde, a β-ketoester, a source of nitrogen (like hydrazine hydrate), and another active methylene (B1212753) compound such as malononitrile (B47326). nih.gov These reactions can be catalyzed by various substances, including simple bases like piperidine (B6355638) or more complex catalysts, and can often be performed in environmentally friendly solvents like water. nih.govlongdom.org For example, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can efficiently produce highly substituted pyrano[2,3-c]pyrazoles. nih.gov

Targeted Synthesis of 4-(4-Fluorophenoxy)-1H-pyrazole

The synthesis of the specific molecule 4-(4-Fluorophenoxy)-1H-pyrazole requires methods to install the 4-fluorophenoxy group onto the pyrazole ring.

The key step in forming the ether linkage in 4-(4-fluorophenoxy)-1H-pyrazole is often a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks an electron-poor aromatic ring that contains a suitable leaving group. masterorganicchemistry.com For the synthesis of aryloxy-heterocycles, a common strategy involves the reaction of a halo-substituted heterocycle with a phenol (B47542) or the reaction of a hydroxy-substituted heterocycle with an activated aryl halide.

In a relevant synthetic approach, a substituted pyrazole was synthesized where a 4-fluorophenoxy group was introduced by reacting 4-fluorophenol (B42351) with an aryl halide bearing other functional groups. nih.gov The reaction between 1,3-difluoro-5-nitrobenzene and 4-fluorophenol, for instance, proceeds via an SNAr mechanism where the phenoxide displaces one of the fluorine atoms on the nitro-activated benzene (B151609) ring. nih.gov A similar principle can be applied to a pyrazole core. The synthesis would likely start with a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) or a 4-hydroxypyrazole.

Route A (using 4-halopyrazole): 4-Halopyrazole is reacted with 4-fluorophenol in the presence of a base (like potassium carbonate or cesium carbonate) and often a copper or palladium catalyst to facilitate the C-O bond formation.

Route B (using 4-hydroxypyrazole): 4-Hydroxypyrazole is reacted with an activated 4-fluorophenyl derivative, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the pyrazolide anion, displacing the fluoride. libretexts.org

The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group on the aromatic ring being attacked. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

Table 2: Key Aspects of Nucleophilic Aromatic Substitution for Aryl Ether Formation

| Component 1 | Component 2 | Mechanism | Key Requirement | Reference |

|---|---|---|---|---|

| Aryl Halide | Nucleophile (e.g., Phenoxide) | Addition-Elimination (SNAr) | Electron-withdrawing group on the aryl halide. | libretexts.org |

| 4-Fluorophenol | Activated Fluoro-nitrobenzene | SNAr | Base to deprotonate phenol (e.g., K2CO3, Cs2CO3). | nih.gov |

Once the 4-(4-fluorophenoxy)-1H-pyrazole core is assembled, further functionalization can be carried out to introduce other substituents onto the pyrazole ring. The pyrazole ring has multiple positions available for electrophilic or nucleophilic attack, and the regioselectivity of these reactions is a key consideration. nih.gov

For example, iodination of a 1-aryl-3-CF3-1H-pyrazole can be directed to either the 4- or 5-position depending on the reagents used. rsc.org Treatment with n-BuLi followed by iodine leads to exclusive formation of the 5-iodo derivative, while using ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine results in the 4-iodo isomer. rsc.org These halogenated pyrazoles are valuable intermediates for further modification via cross-coupling reactions like Suzuki or Sonogashira couplings. rsc.org

Similarly, formylation, nitration, and other electrophilic substitution reactions can be performed on the pyrazole ring. The existing substituents, such as the N-H proton and the 4-phenoxy group, will influence the position of the incoming electrophile. For instance, 5-aminopyrazoles are highly reactive towards electrophiles, and their functionalization has been studied extensively. nih.govchim.it

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of pyrazole derivatives, including 4-(4-fluorophenoxy)-1H-pyrazole, is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalyst systems. Research into analogous pyrazole syntheses highlights that key parameters such as solvent, temperature, catalyst type, and catalyst loading are critical for maximizing yield and purity while minimizing reaction times.

A common strategy involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. The optimization of these reactions often follows a systematic approach. For instance, in the synthesis of related pyranopyrazoles, ethanol (B145695) has been identified as a superior solvent, with reactions proceeding efficiently at room temperature when catalyzed by a heterogeneous solid base catalyst like propylamine (B44156) functionalized nanoporous silica (B1680970) (SBA-Pr-NH2). researchgate.net The use of microwave irradiation has also been explored to accelerate reaction times. researchgate.net

Catalyst selection is a pivotal aspect of optimization. While some reactions can proceed without a catalyst, many benefit from either base or acid catalysis. researchgate.net In the synthesis of 3-methyl-5-substituted aryloxy-1-phenyl-1H-pyrazole-4-carbaldehydes, anhydrous potassium carbonate (K₂CO₃) serves as an effective basic catalyst in a dimethylformamide (DMF) solvent. rsc.org For other pyrazole syntheses, advanced catalytic systems such as magnetized nanoparticles (e.g., Carr-Met-MNPs) and mesoporous mixed metal oxides (e.g., SiO₂-Al₂O₃) have been employed to facilitate easier catalyst recovery and recycling, which is a key principle of green chemistry. researchgate.netjchemlett.com The amount of catalyst used is also fine-tuned; studies have shown that increasing the catalyst loading can improve yields up to a certain point, beyond which no significant benefit is observed. researchgate.net

The table below summarizes various optimized conditions for the synthesis of related pyrazole structures, providing a model for the synthesis of 4-(4-Fluorophenoxy)-1H-pyrazole.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

| Product Type | Catalyst | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Pyranopyrazoles | Propylamine functionalized nanoporous silica (SBA-Pr-NH2) | Ethanol | Room Temp. | Solid base catalyst in ethanol gave the best results. | researchgate.net |

| Dihydropyrano[2,3-c]pyrazoles | Magnetized carrageenan-metformin (Carr-Met-MNPs) | EtOH:H₂O | 70 °C | Nanocomposite catalyst showed high efficiency and recyclability. | researchgate.net |

| 5-Aryloxy substituted pyrazoles | Anhydrous K₂CO₃ | DMF | Reflux | Effective basic catalyst for nucleophilic substitution. | rsc.org |

| 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Mesoporous SiO₂-Al₂O₃ | - | - | Mild, recyclable catalyst providing excellent yields in short times. | jchemlett.com |

Synthesis of Structurally Related Analogues and Derivatives

The 4-(4-fluorophenoxy)-1H-pyrazole scaffold serves as a versatile platform for the development of a wide range of structurally related analogues. Modifications can be systematically introduced at three key positions: the phenoxy ring, the pyrazole nitrogen (N1), and through the formation of fused or hybridized heterocyclic systems.

Modification of the Phenoxy Ring Substituents (e.g., Halogenation, Alkylation)

Altering the substituents on the phenoxy ring is a common strategy to modulate the physicochemical properties of the molecule. This is typically achieved by starting with a suitable pyrazole core and reacting it with various substituted phenols. For example, the synthesis of 5-aryloxy substituted pyrazole carbaldehydes can be accomplished through the condensation of a 5-chloro-substituted pyrazole with different phenols under basic conditions. mdpi.com

This approach allows for the introduction of a wide variety of functional groups. Halogenation is a frequent modification, with analogues bearing 2-fluorophenoxy or 2,4-dichlorophenoxy groups being synthesized to explore the impact of halogen placement and number. nih.govmdpi.com Alkylation, often in the form of alkoxy groups, is another key modification. The synthesis of analogues with 4-methoxyphenoxy substituents has been reported, demonstrating the incorporation of electron-donating groups onto the phenoxy ring. mdpi.com

The table below illustrates examples of phenoxy ring modifications in analogues of 4-(4-fluorophenoxy)-1H-pyrazole.

Table 2: Examples of Phenoxy Ring Modifications

| Phenoxy Ring Substituent | Resulting Analogue Class | Synthetic Precursor | Reference |

|---|---|---|---|

| 4-Chloro | 1-Methyl-3-methyl-5-(4-chlorophenoxy)-1H-pyrazole derivatives | 4-Chlorophenol | mdpi.com |

| 4-Methoxy | 1-Methyl-3-methyl-5-(4-methoxyphenoxy)-1H-pyrazole derivatives | 4-Methoxyphenol | mdpi.com |

| 2-Fluoro | 1,3-Dimethyl-5-(2-fluorophenoxy)-1H-pyrazole derivatives | 2-Fluorophenol | nih.gov |

| 2,4-Dichloro | 1-Methyl-3-methyl-5-(2,4-dichlorophenoxy)-1H-pyrazole derivatives | 2,4-Dichlorophenol | mdpi.com |

Derivatization at the Pyrazole Nitrogen (N1)

The nitrogen at the N1 position of the pyrazole ring is a prime site for derivatization, offering a convenient handle to introduce a variety of substituents and significantly alter the molecule's properties. The imino-hydrogen of the pyrazole is readily substituted. globalresearchonline.net

A general and direct method for creating N-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a primary amine in the presence of an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This approach facilitates the synthesis of a diverse library of N-alkyl and N-aryl pyrazoles under mild conditions. nih.gov For instance, reacting 2,4-pentanedione with 4-fluoroaniline (B128567) using this method yields 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole. nih.gov Simpler alkyl groups, such as methyl, are also commonly introduced at the N1 position. mdpi.comnih.gov Furthermore, acylation at the N1 position can be achieved to produce N-acetyl pyrazoles. globalresearchonline.net

Table 3: Examples of N1-Pyrazole Derivatization

| N1 Substituent | Synthetic Method | Example Product | Reference |

|---|---|---|---|

| Methyl | Alkylation | 1-Methyl-3-methyl-5-(4-fluorophenoxy)-1H-pyrazole derivatives | mdpi.com |

| Phenyl | Reaction with Phenylhydrazine | 3-Methyl-5-substituted aryloxy-1-phenyl-1H-pyrazole-4-carbaldehydes | rsc.org |

| 4-Fluorophenyl | Reaction with 4-fluoroaniline | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | nih.gov |

| Acetyl | Acylation | N-acetyl pyrazole | globalresearchonline.net |

Formation of Fused Pyrazole Systems Incorporating Fluorophenoxy Units

Fusing the pyrazole ring with other heterocyclic systems creates rigid, bicyclic structures with distinct chemical and biological profiles. The synthesis of such systems often begins with a pre-functionalized pyrazole or a precursor that incorporates the desired fluorophenoxy moiety.

A notable strategy involves synthesizing a substituted aniline (B41778), such as 5-(2-fluorophenoxy)-2-methylphenylamine, which is then subjected to a cyclization reaction to form an indazole (a fused benzopyrazole) ring system. sci-hub.se This method has been successfully applied to prepare a variety of fused heteroaryl-pyrazoles, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyrazines. sci-hub.se The general approach consists of building the second heterocyclic ring onto the existing pyrazole or a precursor that will form the pyrazole in the final cyclization step. sci-hub.sebeilstein-journals.org These fused systems are of significant interest in medicinal chemistry. researchgate.net

Table 4: Fused Pyrazole Systems with Fluorophenoxy Units

| Fused System | Synthetic Strategy | Precursor Example | Reference |

|---|---|---|---|

| Indazole | Cyclization of a substituted phenylamine | 5-(2-Fluorophenoxy)-2-methylphenylamine | sci-hub.se |

| Pyrazolo[4,3-c]pyridine | Multi-step synthesis involving lithiation, cyclization, and Suzuki coupling | 2,6-Dichloropyridine and a fluorophenoxy-bearing intermediate | sci-hub.se |

| Pyrazolo[3,4-b]pyrazine | Treatment of dichloropyridazine with a lithiating agent followed by cyclization | 2,6-Dichloropyridazine and a fluorophenoxy-bearing intermediate | sci-hub.se |

| Pyrazolo[1,5-a]pyrimidine | Condensation of aminopyrazoles with 1,3-bielectrophiles | 5-Aminopyrazole derivative | beilstein-journals.orgresearchgate.net |

Development of Novel Heterocyclic Scaffolds Hybridized with the 4-(4-Fluorophenoxy)pyrazole Moiety

Molecular hybridization involves chemically linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or synergistic activities. The 4-(4-fluorophenoxy)pyrazole moiety has been successfully hybridized with other heterocyclic scaffolds to generate novel chemical entities. mdpi.com

One prominent example is the synthesis of pyrazole oxime derivatives that are linked to a substituted pyridyl moiety. mdpi.com In this design, a 5-(4-fluorophenoxy)-1H-pyrazole-4-carbaldehyde oxime is connected via a linker to a substituted pyridine (B92270) ring, resulting in complex hybrid molecules like 1-Methyl-3-methyl-5-(4-fluorophenoxy)-1H-pyrazole-4-carbaldehyde-O-[4-(2-chloropyridin-5-yl-methylthio)phenylmethyl]-oxime. mdpi.com

Another successful hybridization strategy involves the one-pot, three-component cyclocondensation reaction to create polyhydroquinoline derivatives that incorporate a fluorinated 5-aryloxypyrazole nucleus. rsc.org This reaction combines a 3-methyl-5-(fluorinated aryloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, an enhydrazinoketone, and malononitrile to build the polyhydroquinoline scaffold directly onto the pyrazole-containing aldehyde. rsc.org These approaches demonstrate the utility of the 4-(4-fluorophenoxy)pyrazole unit as a foundational block for constructing complex, multi-scaffold molecules. nih.gov

Table 5: Hybrid Heterocyclic Scaffolds

| Hybrid Scaffold | Linked Heterocycle | Linkage Type | Synthetic Method | Reference |

|---|---|---|---|---|

| Pyrazole-Oxime-Pyridine | Pyridine | Oxime ether with a phenylmethylthio linker | Condensation of a pyrazole oxime with a chloromethylpyridine derivative | mdpi.com |

| Pyrazole-Polyhydroquinoline | Polyhydroquinoline | Fused/Directly attached via cyclocondensation | One-pot three-component reaction (pyrazole aldehyde, enhydrazinoketone, malononitrile) | rsc.org |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 4-(4-Fluorophenoxy)-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) and the 4-fluorophenoxy rings. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the adjacent atoms and functional groups.

The pyrazole ring protons, typically at positions 3 and 5, are anticipated to appear as singlets in the aromatic region of the spectrum, likely between δ 7.5 and 8.0 ppm. The absence of adjacent protons would lead to a lack of splitting, resulting in sharp singlets. The N-H proton of the pyrazole ring is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears further downfield.

The protons of the 4-fluorophenoxy group will present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the fluorine atom (H-2' and H-6') will be coupled to the fluorine, resulting in a doublet of doublets or a triplet-like appearance due to both H-F and H-H coupling. The protons meta to the fluorine (H-3' and H-5'), which are adjacent to the ether linkage, will also appear as a doublet. These aromatic protons are expected in the range of δ 6.9 to 7.2 ppm. The coupling constants (J) for the aromatic protons will be in the typical range for ortho-coupling (7-9 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-(4-Fluorophenoxy)-1H-pyrazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Pyrazole) | 7.5 - 7.8 | s | - |

| H-5 (Pyrazole) | 7.8 - 8.1 | s | - |

| NH (Pyrazole) | 10.0 - 13.0 | br s | - |

| H-2', H-6' (Phenoxy) | 6.9 - 7.1 | t or dd | JH-F ≈ 9 Hz, JH-H ≈ 9 Hz |

| H-3', H-5' (Phenoxy) | 7.0 - 7.2 | dd | JH-H ≈ 9 Hz, JH-H ≈ 5 Hz |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data and Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(4-Fluorophenoxy)-1H-pyrazole will give a distinct signal.

The pyrazole ring carbons (C-3, C-4, and C-5) will have characteristic chemical shifts. The carbon atom C-4, being attached to the electronegative oxygen atom of the phenoxy group, is expected to be significantly deshielded and appear downfield. The C-3 and C-5 carbons will resonate at slightly higher fields.

For the 4-fluorophenoxy ring, the carbon directly bonded to the fluorine atom (C-4') will show a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The other carbons of the phenoxy ring will also exhibit smaller two- and three-bond couplings to the fluorine atom. The carbon attached to the ether oxygen (C-1') will also be found downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-Fluorophenoxy)-1H-pyrazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~135 |

| C-4 (Pyrazole) | ~145 |

| C-5 (Pyrazole) | ~125 |

| C-1' (Phenoxy) | ~153 |

| C-2', C-6' (Phenoxy) | ~117 (d, ²JC-F) |

| C-3', C-5' (Phenoxy) | ~122 (d, ³JC-F) |

| C-4' (Phenoxy) | ~159 (d, ¹JC-F) |

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 4-(4-Fluorophenoxy)-1H-pyrazole, COSY would confirm the coupling between the ortho and meta protons on the fluorophenoxy ring. The pyrazole protons, being singlets, would not show cross-peaks unless there is long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals. For instance, the proton signal at δ 7.5-7.8 ppm would correlate with the carbon signal at ~135 ppm, confirming the assignment of H-3 and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrazole and the phenoxy rings. For example, a correlation between the pyrazole proton H-3 and the phenoxy carbon C-1', and between the phenoxy protons H-3'/H-5' and the pyrazole carbon C-4, would confirm the ether linkage between the two ring systems.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In the ¹⁹F NMR spectrum of 4-(4-Fluorophenoxy)-1H-pyrazole, a single signal is expected for the fluorine atom on the phenoxy ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a triplet due to coupling with the two ortho protons. The precise chemical shift provides confirmation of the electronic environment of the fluorine atom.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The IR spectrum of 4-(4-Fluorophenoxy)-1H-pyrazole would display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The broadness is a result of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=C and C=N Stretch: Aromatic ring C=C and pyrazole C=N stretching vibrations will result in several sharp to medium intensity bands in the 1400-1600 cm⁻¹ region.

C-O-C Stretch: The aryl ether linkage will give rise to a strong, characteristic C-O-C stretching band, typically in the range of 1200-1250 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹ would be characteristic of the C-F stretching vibration.

Table 3: Characteristic IR Absorption Bands for 4-(4-Fluorophenoxy)-1H-pyrazole

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Pyrazole) | Stretching | 3100 - 3500 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C, C=N (Aromatic/Pyrazole) | Stretching | 1400 - 1600 | Medium to Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1250 | Strong |

| C-F (Aryl Fluoride) | Stretching | 1150 - 1250 | Strong |

Note: Predicted values are based on typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This section details the mass spectrometric analysis of 4-(4-Fluorophenoxy)-1H-pyrazole.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

Fragmentation Pattern Analysis

In mass spectrometry, molecules often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the compound's structure. At present, detailed experimental studies on the specific fragmentation pattern of 4-(4-Fluorophenoxy)-1H-pyrazole are not publicly documented. However, general principles of mass spectrometry suggest that fragmentation would likely involve cleavage of the ether bond and fragmentation of the pyrazole and fluorophenyl rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This includes the determination of the crystal system, space group, unit cell dimensions, and detailed information about bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for 4-(4-Fluorophenoxy)-1H-pyrazole has not been reported. Therefore, specific experimental data for the following subsections are not available. The subsequent sections on crystal system, bond lengths and angles, and intermolecular interactions would be populated following the successful crystallization and X-ray diffraction analysis of this compound. For context, studies on similar molecules, such as 4-fluoro-1H-pyrazole, have revealed detailed crystallographic information, but per the strict focus of this article, those findings are not detailed here. nih.govnsf.gov

Crystal System, Space Group, and Unit Cell Parameters

Detailed crystallographic data, including the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ), are yet to be determined experimentally for 4-(4-Fluorophenoxy)-1H-pyrazole.

Bond Lengths, Bond Angles, and Torsional Angles

Precise measurements of bond lengths, bond angles, and torsional angles for 4-(4-Fluorophenoxy)-1H-pyrazole are contingent on future X-ray crystallographic studies.

Intermolecular Interactions and Crystal Packing

The nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing of 4-(4-Fluorophenoxy)-1H-pyrazole in the solid state, remains to be elucidated through experimental crystallographic analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 4-(4-Fluorophenoxy)-1H-pyrazole from first principles.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds containing multiple rotatable bonds, such as the ether linkage in 4-(4-Fluorophenoxy)-1H-pyrazole, conformational analysis is performed to identify the global minimum energy conformer.

DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry. uomphysics.net This process calculates the bond lengths, bond angles, and dihedral angles that define the most stable structure. In related studies of compounds featuring a 4-fluorophenoxy group linked to a heterocyclic ring, such as 6-chloro-3-[(4-fluorophenoxy)methyl] mdpi.comresearchgate.netnih.govtriazolo[4,3-b]pyridazine, the theoretical geometry is often validated by comparison with experimental X-ray diffraction data. uomphysics.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uomphysics.net Conversely, a small energy gap indicates a molecule is more reactive. semanticscholar.org For a related compound, 6-chloro-3-[(4-fluorophenoxy)methyl] mdpi.comresearchgate.netnih.govtriazolo[4,3-b]pyridazine, the computed energy gap was found to be 4.81 eV, indicating significant stability. researchgate.net

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity. |

| Energy Gap (ΔE) | 4.81 (for analog) | The difference between ELUMO and EHOMO, indicating chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays color-coded regions on the van der Waals surface of the molecule.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green regions represent areas with neutral or zero potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition processes. semanticscholar.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. uomphysics.net These parameters are calculated using the following relationships:

Ionization Potential (I) : I = -EHOMO

Electron Affinity (A) : A = -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Potential (μ) : μ = -χ

Global Hardness (η) : η = (I - A) / 2

Global Softness (σ) : σ = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η)

A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. uomphysics.net These descriptors are essential for comparing the reactivity of different compounds.

| Reactivity Descriptor | Formula | Significance |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (σ) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (-EHOMO - ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | -(I+A)/2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic power of a molecule. |

The accuracy of computational results from DFT is often benchmarked against experimental data, with single-crystal X-ray diffraction (XRD) being the gold standard for solid-state molecular structures. nih.gov By comparing the optimized geometry (bond lengths and angles) from DFT calculations with the data obtained from XRD, the suitability of the chosen theoretical level (functional and basis set) can be validated.

For instance, in studies of the related compound 6-chloro-3-[(4-fluorophenoxy)methyl] mdpi.comresearchgate.netnih.govtriazolo[4,3-b]pyridazine, a strong correlation between the DFT-calculated and XRD-determined structures was observed, with correlation coefficients (R²) for bond lengths and angles being close to unity (e.g., R² = 0.9784 for bond lengths and R² = 0.9945 for bond angles), indicating excellent agreement between theory and experiment. uomphysics.net

| Parameter | Correlation Coefficient (R²) for Analog uomphysics.net |

| Bond Lengths | 0.9784 |

| Bond Angles | 0.9945 |

Note: This data represents the validation for a similar compound and demonstrates a common methodology.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org While DFT provides a static picture of a single molecule at minimum energy, MD simulations offer a dynamic view of molecular behavior in a simulated environment (e.g., in a solvent like water) at a given temperature and pressure. nih.gov

For a compound like 4-(4-Fluorophenoxy)-1H-pyrazole, MD simulations could be used to:

Analyze conformational flexibility and the stability of different conformers in solution.

Study how the molecule interacts with solvent molecules.

Investigate its stability and interactions within a biological environment, such as a protein binding site, by analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation over the simulation time. semanticscholar.org

While specific MD simulation studies for 4-(4-Fluorophenoxy)-1H-pyrazole were not identified in the provided search results, this technique remains a vital tool for understanding the dynamic behavior of such molecules in complex systems. univ-mosta.dz

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. scirp.orgnih.gov

| Interaction Type | Description | Typical Contribution (Analogues) | Source |

|---|---|---|---|

| H···H | Van der Waals forces between hydrogen atoms. Often the largest contributor due to the high abundance of hydrogen. | ~36.2% | nih.gov |

| C···H / H···C | Represents C-H···π interactions or general van der Waals contacts. | ~20.9% | nih.gov |

| O···H / H···O | Indicates the presence of C-H···O or N-H···O hydrogen bonds, appearing as distinct "wings" or spikes in the fingerprint plot. | ~17.8% | nih.gov |

| F···H / H···F | Represents C-H···F hydrogen bonds or other halogen contacts involving fluorine. | Variable | uomphysics.net |

| N···H / H···N | Indicates N-H···N or C-H···N hydrogen bonds, crucial for nitrogen-containing heterocycles. | ~12.2% | nih.gov |

| π-π Stacking | Visualized using the shape index of the Hirshfeld surface, indicated by adjacent red and blue triangles. | Qualitatively Assessed | mdpi.com |

Beyond visualizing contacts, energy framework analysis calculates the strength of intermolecular interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules in the crystal lattice. This allows for the identification of the dominant forces responsible for the molecular packing. For the analogue 6-chloro-3-[(4-fluorophenoxy)methyl] nih.govchemmethod.comCurrent time information in Chicago, IL, US.triazolo[4,3-b]pyridazine, calculations showed that dispersion energy was the dominant stabilizing force. uomphysics.net This is a common finding in molecular crystals where a large number of weaker, non-specific interactions collectively determine the packing arrangement. bohrium.com Understanding these energy frameworks is vital for predicting crystal morphology and physical properties.

Molecular Docking Studies (Theoretical Ligand-Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target and to rationalize structure-activity relationships (SAR). chemmethod.commdpi.com For pyrazole (B372694) derivatives, docking studies have been extensively performed against a range of enzymes and receptors implicated in various diseases. researchgate.net

Studies on pyrazole-based compounds have identified them as potential inhibitors for targets such as the Receptor for Advanced Glycation Endproducts (RAGE), various kinases (VEGFR, C-RAF), DPP-IV, and carbonic anhydrases. nih.govchemmethod.comnih.govnih.gov In a virtual screening against the RAGE receptor, a known target in diabetic complications, pyrazole-carboxamide analogues containing a 4-fluorophenoxy group were used as established inhibitors for comparison. nih.govresearchgate.net Docking results provide a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction, and reveal the specific binding mode, including key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. nih.gov For instance, docking of pyrazole derivatives into the DPP-IV enzyme active site revealed binding energies ranging from -8.5 to -9.6 kcal/mol and highlighted hydrogen bonds with residues like Arg358 and Ser630. chemmethod.com These theoretical predictions are instrumental in prioritizing compounds for synthesis and biological testing. mdpi.com

| Protein Target | PDB ID | Pyrazole Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| RAGE | 3CJJ | 4-fluorophenoxy pyrazole-carboximide analogue | -82.89 (Rerank Score) | Not specified | nih.govresearchgate.net |

| DPP-IV | 3WQH | Substituted-phenyl pyrazoles | -8.5 to -9.6 | Arg358, Pro359, Ser630, Tyr666 | chemmethod.com |

| C-RAF | Not Specified | General pyrazole derivatives | up to -9.7 | Not specified | nih.gov |

| VEGFR-2 | 4AGD / 2QU5 | General pyrazole derivatives | up to -9.2 / -10.09 | Not specified | nih.govnih.gov |

| CDK2 | 2VTO | Pyrazole carboxamides | up to -10.35 | Not specified | nih.gov |

| Carbonic Anhydrase I (hCA I) | Not Specified | Pyrazole-carboxamides with sulfonamide | Ki values: 0.063–3.368 µM | Not specified | nih.gov |

| Carbonic Anhydrase II (hCA II) | Not Specified | Pyrazole-carboxamides with sulfonamide | Ki values: 0.007–4.235 µM | Not specified | nih.gov |

Analysis of Specific Intermolecular Contacts (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The intermolecular interactions of 4-(4-Fluorophenoxy)-1H-pyrazole are crucial for its binding to biological targets. The pyrazole ring itself is a key player in forming these contacts. As a heterocyclic amine, the 1H-pyrazole moiety possesses both a hydrogen-bond donor (the NH group) and a hydrogen-bond acceptor (the N2 atom). nih.govsemanticscholar.org This allows it to form significant N-H⋯N hydrogen bonds, which can lead to the formation of one-dimensional chains or other supramolecular structures in the crystalline state. nih.govsemanticscholar.org In the context of a biological receptor, these hydrogen bonding capabilities are critical for anchoring the molecule within a binding site. evitachem.com For instance, the pyrazole nitrogen can act as a hydrogen bond acceptor, interacting with donor residues in a protein's active site. acs.org

The 4-fluorophenoxy group introduces additional and distinct intermolecular contacts. The fluorophenyl group is known to enhance binding affinity through hydrophobic interactions. This part of the molecule can dock into hydrophobic pockets within a receptor, a common feature in ligand-protein interactions. mdpi.com Specific research on related compounds has shown that a 4-fluorophenoxy group can fit into hydrophobic pockets composed of amino acid residues such as valine, leucine, and isoleucine. mdpi.com Furthermore, the fluorine atom itself, while generally considered a weak hydrogen bond acceptor, can participate in hydrophobic interactions with specific amino acid side chains, such as that of cysteine. mdpi.com The ether linkage between the pyrazole and the phenyl ring provides rotational flexibility, allowing the fluorophenoxy group to adopt an optimal conformation within a binding site to maximize these favorable interactions.

The pyrazole ring can also engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a target protein, further stabilizing the ligand-receptor complex. The combination of the hydrogen-bonding pyrazole core and the hydrophobically interacting fluorophenoxy tail defines the molecule's ability to engage with and modulate the function of biological targets. evitachem.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. msjonline.org For derivatives containing the 4-fluorophenoxy-pyrazole scaffold, QSAR models have been instrumental in designing new potent candidates and understanding the molecular features that govern their inhibitory activity against various targets, such as c-Met kinase. nih.govresearchgate.netresearchgate.net These theoretical studies help to predict the biological activity of newly designed compounds, thereby streamlining the drug discovery process. msjonline.org

Development of Predictive Models based on Molecular Descriptors and Theoretical Activity

Predictive QSAR models for compounds structurally related to 4-(4-fluorophenoxy)-1H-pyrazole have been developed using various statistical methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR). nih.govresearchgate.net These models rely on calculating a range of molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

The process involves building a training set of compounds with known biological activities (e.g., IC₅₀ values) and then developing a regression model that best correlates the descriptors with these activities. msjonline.org The predictive power of these models is validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds not used in the model's creation. msjonline.orgnih.govresearchgate.net

For instance, a successful CoMSIA model for a series of c-Met kinase inhibitors incorporated steric, electrostatic, hydrophobic, and hydrogen-bond donor fields. nih.govresearchgate.net An MLR model for the same series of compounds utilized a combination of 2D-autocorrelation descriptors, GETAWAY (Geometry, Topology, and Atom-Weights Assembly) descriptors, and other physicochemical properties. nih.govresearchgate.net The quality and predictiveness of these models are assessed by statistical parameters such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). msjonline.org

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Related Compounds nih.govresearchgate.net

| Descriptor Type | Specific Examples | Information Encoded |

| CoMSIA Fields | Steric, Electrostatic, Hydrophobic, H-Bond Donor | 3D fields representing shape, charge distribution, hydrophobicity, and hydrogen bonding potential. |

| Topological | 2D-Autocorrelation, GETAWAY | Information about the topology and geometry of the molecule. |

| Physicochemical | MlogP, Topological Polar Surface Area (PSA) | Lipophilicity (octanol-water partition coefficient) and the surface area of polar atoms. |

Elucidation of Structural Features Influencing Biological Activity

A primary goal of QSAR and related computational studies, such as molecular docking, is to identify the specific structural features of a molecule that enhance or diminish its biological activity. mdpi.com This provides crucial insights for rational drug design.

For pyrazole-based inhibitors, several key structural elements have been identified as being critical for activity:

The Pyrazole Core: This scaffold acts as a central hub for orienting substituents and often participates in crucial hydrogen bonding with the target protein. acs.org

The 4-Fluorophenoxy Group: The presence of a 4-fluorophenoxy substituent has been shown to have a generally advantageous effect on the antiplasmodial activity of related compounds. mdpi.com The fluorine atom at the para position is often well-tolerated and can lead to a slight increase in inhibitory activity compared to unsubstituted or other substituted phenyl rings. nih.gov Its role is often to occupy a hydrophobic pocket in the target's binding site. mdpi.com

Table 2: Structural Features and Their Influence on Activity mdpi.commdpi.comnih.gov

| Structural Feature | Influence on Biological Activity |

| 4-Fluorophenoxy Moiety | Generally favorable for activity; occupies hydrophobic pockets. |

| Para-Fluoro Substitution | Well-tolerated and can slightly improve activity compared to other substitutions. |

| Aryloxy Substituent | Appears to be favorable for antiplasmodial activity in related structures. |

| Hydrogen Atom (vs. Fluorophenoxy) | Replacement of the fluorophenoxy group with hydrogen leads to a moderate decrease in activity. |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on Pyrazole (B372694) Ring

The pyrazole ring, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution. The two nitrogen atoms within the ring, however, exert a significant influence on the regioselectivity of these reactions. The N1 nitrogen is pyrrole-like and unreactive, while the N2 nitrogen is pyridine-like and more susceptible to electrophilic attack. chemicalbook.comorientjchem.orgresearchgate.net The presence of these nitrogen atoms deactivates the C3 and C5 positions towards electrophiles, leaving the C4 position as the most favorable site for substitution. chemicalbook.compharmajournal.netpharmaguideline.com

In the context of "4-(4-Fluorophenoxy)-1H-pyrazole," the C4 position is already substituted. Therefore, electrophilic attack would be directed to the remaining available positions on the pyrazole ring, primarily C3 and C5, or on the phenyl ring of the phenoxy group. The outcome of such reactions would be influenced by the reaction conditions and the nature of the electrophile. For instance, in a neutral or basic medium, electrophilic substitution is favored at the C4-position of the pyrazole ring through the formation of an arenium ion intermediate. pharmajournal.net However, in acidic conditions, protonation of the pyrazole leads to the formation of a pyrazolium (B1228807) cation, which directs electrophilic substitution to the C3 position. chemicalbook.compharmajournal.net

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. pharmajournal.net For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrazole ring, typically at the C4 position. researchgate.net

Nucleophilic Substitution Reactions Involving the Phenoxy Moiety

The 4-fluorophenoxy group of "4-(4-Fluorophenoxy)-1H-pyrazole" can participate in nucleophilic aromatic substitution (SNAAr) reactions. In these reactions, a nucleophile displaces the fluorine atom on the phenyl ring. The feasibility of this reaction is enhanced by the presence of the electron-withdrawing pyrazole ring, which helps to stabilize the intermediate Meisenheimer complex.

The general mechanism for aromatic nucleophilic substitution involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine), followed by the departure of the leaving group. dalalinstitute.com The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. bits-pilani.ac.in Strong nucleophiles and polar aprotic solvents generally favor SNAAr reactions. libretexts.org

For example, "4-(4-Fluorophenoxy)-1H-pyrazole" could potentially react with various nucleophiles, such as alkoxides, amines, or thiols, to yield a range of substituted derivatives. The Williamson ether synthesis is a classic example where a deprotonated alcohol acts as a nucleophile to displace a halide.

Functional Group Transformations and Derivatization Reactions

"4-(4-Fluorophenoxy)-1H-pyrazole" can be further modified through various functional group transformations and derivatization reactions. These reactions can target either the pyrazole ring or the phenoxy moiety, allowing for the synthesis of a diverse library of compounds.

On the Pyrazole Ring:

N-Alkylation: The NH group of the pyrazole ring can be readily alkylated using alkyl halides, dimethyl sulfate, or other alkylating agents. pharmaguideline.comgoogle.com This reaction introduces a substituent at the N1 position.

N-Arylation: Similar to alkylation, arylation of the pyrazole nitrogen can be achieved, often through cross-coupling reactions.

Formylation: As mentioned earlier, the Vilsmeier-Haack reaction can introduce a formyl group, which can then be a precursor for other functional groups. researchgate.net This aldehyde can undergo further reactions, such as oxidation to a carboxylic acid or conversion to an oxime. nih.gov

Metalation: The pyrazole ring can be deprotonated with a strong base to form a pyrazolide anion, which is a potent nucleophile and can react with various electrophiles. orientjchem.orgresearchgate.net

On the Phenoxy Moiety:

Hydrolysis: The ether linkage of the phenoxy group can be cleaved under certain conditions, although this is generally a challenging transformation.

Reactions of the Fluoro Group: As discussed in the nucleophilic substitution section, the fluorine atom can be displaced by various nucleophiles.

These derivatization strategies are crucial for creating analogs with modified properties for various applications, including medicinal chemistry. mdpi.comchim.it

Cycloaddition Reactions (e.g., Diels-Alder Reactivity of Related Pyrazoles)

While "4-(4-Fluorophenoxy)-1H-pyrazole" itself is an aromatic compound and thus generally unreactive as a diene in Diels-Alder reactions, related pyrazole derivatives can participate in cycloaddition reactions. nih.gov For instance, 4H-pyrazoles, which are non-aromatic isomers of pyrazoles, can act as dienes in Diels-Alder reactions. nih.gov The reactivity of these 4H-pyrazoles is significantly influenced by the substituents at the C4 position. Electron-withdrawing groups, such as fluorine, can enhance the reactivity of 4H-pyrazoles in inverse-electron-demand Diels-Alder reactions. nih.govacs.org

Vinylpyrazoles are another class of pyrazole derivatives that can participate in Diels-Alder reactions, although they are generally reluctant to do so due to the loss of aromaticity in the pyrazole ring upon cycloadduct formation. nih.govpsu.edu

Furthermore, pyrazoles can be synthesized through [3+2] cycloaddition reactions. beilstein-journals.orgnih.govorganic-chemistry.orgthieme-connect.com A common method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or an alkene. nih.govorganic-chemistry.org

Mechanistic Pathways for Key Synthetic Transformations

The synthesis of "4-(4-Fluorophenoxy)-1H-pyrazole" and its derivatives involves several key mechanistic pathways.

Synthesis of the Pyrazole Ring:

The most common method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). chemicalbook.commdpi.com The reaction proceeds through a cyclocondensation mechanism. For unsymmetrical 1,3-diketones, the regioselectivity of the reaction depends on the nature of the substituents and the pH of the medium. chemicalbook.com

Another important route is the [3+2] cycloaddition of a nitrile imine with an alkyne, as mentioned previously. nih.govorganic-chemistry.org

Formation of the Phenoxy Ether Linkage:

The ether linkage in "4-(4-Fluorophenoxy)-1H-pyrazole" is typically formed via a nucleophilic aromatic substitution reaction. A common approach involves the reaction of a pyrazol-4-ol with an activated aryl halide (e.g., 1,4-difluorobenzene) in the presence of a base. The base deprotonates the hydroxyl group of the pyrazol-4-ol, forming a more nucleophilic phenoxide that attacks the aryl halide, displacing the fluorine atom.

A plausible mechanistic pathway for the synthesis of related 4H-chromene derivatives bearing a phenoxypyrazole moiety involves a Knoevenagel condensation followed by a Michael addition. researchgate.netnih.govresearchgate.net

Role As a Chemical Scaffold in Material Science and Bio Inspired Research

Design of Advanced Chemical Probes and Ligands

The pyrazole (B372694) core is a recognized "privileged scaffold" in medicinal chemistry, and the incorporation of a 4-fluorophenoxy moiety enhances its potential for creating sophisticated chemical probes and highly specific ligands. nih.govnih.gov The fluorine atom, with its high electronegativity and ability to form strong bonds, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com This makes the 4-(4-fluorophenoxy)-1H-pyrazole framework an attractive starting point for designing molecules that can interact with biological targets with high affinity and selectivity.

Derivatives of this scaffold are extensively explored for their potential as bioactive agents. For instance, numerous studies have focused on synthesizing and evaluating pyrazole derivatives with various substitutions for their therapeutic potential. bohrium.combibliotekanauki.plrsc.org The 4-(4-fluorophenoxy) group, in particular, has been incorporated into the design of inhibitors for enzymes such as Bruton's tyrosine kinase (Btk), highlighting the scaffold's importance in developing targeted therapies. google.com The pyrazole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for the binding of a ligand to a protein's active site. The addition of the fluorophenoxy group provides further opportunities for hydrophobic and halogen bonding interactions, which can fine-tune the binding affinity and specificity of the resulting chemical probes and ligands.

Research into pyrazole-based compounds has led to the development of molecules with a wide array of biological activities, including their use as radiotracers for positron emission tomography (PET), further underscoring the versatility of the pyrazole scaffold in creating tools for biological research. nih.gov

Potential Applications in Functional Materials (e.g., Optoelectronic Materials, Sensors)

The inherent electronic properties of the pyrazole ring, combined with the influence of the 4-fluorophenoxy substituent, position 4-(4-Fluorophenoxy)-1H-pyrazole as a promising scaffold for the development of advanced functional materials. Pyrazole derivatives, in general, have been investigated for their exceptional photophysical properties, which are foundational to their use in optoelectronic devices. mdpi.com

Recent research has demonstrated that pyrazole-containing compounds can exhibit significant fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other display technologies. rsc.orgnih.govtandfonline.com The photophysical characteristics of these materials, such as their absorption and emission spectra, can be finely tuned by modifying the substituents on the pyrazole core. The introduction of a fluorophenoxy group can modulate the electron density within the molecule, thereby influencing its HOMO-LUMO energy gap and, consequently, its optical and electronic properties. pjoes.com Studies on related pyrazole derivatives have shown that they can be used as hole transport materials in organic electronic devices. researchgate.net

Furthermore, the pyrazole scaffold is being explored for the development of chemical sensors. rsc.org The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions or other analytes, and the resulting interaction can lead to a detectable change in the molecule's fluorescence or color. This principle forms the basis for colorimetric and fluorescent probes for detecting various substances. The versatility of the pyrazole structure allows for the creation of a wide range of sensors for environmental and biological monitoring. rsc.org While direct applications of 4-(4-Fluorophenoxy)-1H-pyrazole in commercially available materials are still emerging, the foundational research into the properties of related pyrazole derivatives strongly suggests its potential in these high-technology fields.

Contribution to New Synthetic Methodologies and Reagent Development

The 4-(4-Fluorophenoxy)-1H-pyrazole scaffold is not only a target for synthesis but also a valuable building block in the development of new synthetic methodologies. Its stable heterocyclic core and reactive sites allow it to serve as a versatile intermediate for constructing more complex molecular architectures.

Numerous synthetic strategies have been developed that utilize pyrazole derivatives as key starting materials. For example, the pyrazole ring can be functionalized at various positions to introduce new chemical groups and build intricate molecular frameworks. mdpi.combohrium.combibliotekanauki.pl The presence of the 4-fluorophenoxy group can influence the reactivity of the pyrazole ring, enabling regioselective reactions and the development of novel synthetic transformations.

One common approach involves the use of pyrazole carbaldehydes, which can be derived from the core scaffold, as precursors for a variety of chemical reactions. These aldehydes can undergo condensation reactions and other transformations to create a diverse library of compounds. bibliotekanauki.plpjoes.com The development of one-pot, multi-component reactions involving pyrazole derivatives showcases the efficiency and atom economy that can be achieved using this scaffold, contributing to greener and more sustainable chemical synthesis. chemistryviews.org The ability to readily modify the 4-(4-Fluorophenoxy)-1H-pyrazole structure makes it a valuable reagent for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

Biological Activity Profiles: Mechanistic and in Vitro Investigations

Enzyme Inhibition Studies

While the broader class of pyrazole-containing compounds is known for a wide range of enzyme inhibitory activities, specific data on 4-(4-Fluorophenoxy)-1H-pyrazole's direct interactions with kinases or other protein targets are not extensively detailed in the public domain. General studies on related pyrazole (B372694) derivatives indicate that the pyrazole scaffold can serve as a core for designing potent enzyme inhibitors. The introduction of a fluorophenoxy group can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for specific enzymes.

In Vitro Assays for Activity Quantification

Currently, specific in vitro assay data quantifying the inhibitory activity of 4-(4-Fluorophenoxy)-1H-pyrazole against a panel of kinases or other enzymes are not available in the reviewed literature. Establishing the half-maximal inhibitory concentration (IC₅₀) values through well-established assays such as radiometric assays, fluorescence-based assays, or luminescence-based kinase assays would be essential to quantify its potency.

Elucidation of Molecular Mechanisms of Inhibition

The molecular mechanism through which 4-(4-Fluorophenoxy)-1H-pyrazole may inhibit enzymes has not been specifically elucidated. For related pyrazole inhibitors, mechanisms often involve competitive binding to the ATP-binding pocket of kinases or allosteric inhibition. The fluorine atom on the phenyl ring could potentially engage in hydrogen bonding or halogen bonding interactions with amino acid residues in the enzyme's active site, contributing to the stability of the enzyme-inhibitor complex. However, without experimental data such as X-ray crystallography or detailed structure-activity relationship (SAR) studies for this specific compound, the precise mechanism remains speculative.

Receptor Binding Studies (in vitro)

Information regarding the direct binding of 4-(4-Fluorophenoxy)-1H-pyrazole to specific receptors is limited.

Assessment of Binding Affinity to Specific Receptors

No specific data from radioligand binding assays or other in vitro methods are available to quantify the binding affinity (e.g., Kᵢ or Kₔ values) of 4-(4-Fluorophenoxy)-1H-pyrazole to any particular receptor.

Characterization of Receptor-Ligand Interactions

Due to the absence of binding affinity data, the specific molecular interactions between 4-(4-Fluorophenoxy)-1H-pyrazole and any receptor have not been characterized. Such characterization would typically involve computational modeling and spectroscopic techniques to identify the key amino acid residues and the nature of the chemical bonds involved in the interaction.

Cellular Pathway Modulation

There is currently no available research detailing the effects of 4-(4-Fluorophenoxy)-1H-pyrazole on specific cellular signaling pathways. Investigating its impact on pathways commonly implicated in disease, such as the MAPK, PI3K/AKT, or NF-κB pathways, through techniques like Western blotting or reporter gene assays, would be necessary to understand its cellular mechanism of action.

Impact on Specific Intracellular Signaling Pathways (in vitro models)

The precise mechanisms of action and the impact of 4-(4-fluorophenoxy)-1H-pyrazole on specific intracellular signaling pathways are not extensively detailed in the available research. However, studies on structurally related pyrazole derivatives provide insights into potential pathways that could be modulated. Pyrazole-containing compounds are known to interact with various enzymes and receptors, suggesting that their derivatives could influence signaling cascades involved in cell proliferation, inflammation, and apoptosis. ontosight.ai

For instance, some pyrazole derivatives have been investigated for their role in cancer therapy, where they may affect signaling pathways crucial for tumor growth and survival. researchgate.net Derivatives of pyrazolone, a related scaffold, have been shown to induce G2/M phase arrest in cancer cells, a process tightly regulated by complex signaling networks involving cyclins and cyclin-dependent kinases. researchgate.net Furthermore, certain pyrazole analogs exhibit inhibitory effects on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage-like cells, indicating an interaction with inflammatory signaling pathways. researchgate.net The activation of caspases, key mediators of apoptosis, is another pathway potentially influenced by pyrazole derivatives, as observed in studies with oxazolo[5,4-d]pyrimidines. mdpi.com

Given the structural similarities, it is plausible that 4-(4-fluorophenoxy)-1H-pyrazole could engage with similar targets, but specific in vitro studies on this particular compound are needed to confirm its effects on intracellular signaling.

Cellular Uptake and Distribution Studies (in vitro)

Detailed in vitro cellular uptake and distribution studies specifically for 4-(4-fluorophenoxy)-1H-pyrazole are not prominently described in the reviewed literature. However, research on analogous compounds provides a general understanding of how such molecules might behave. The physicochemical properties of a compound, such as its lipophilicity and polarity, are critical determinants of its ability to cross cell membranes and its subsequent intracellular localization. ontosight.ai The presence of a fluorophenoxy group in 4-(4-fluorophenoxy)-1H-pyrazole suggests a degree of lipophilicity that could facilitate passive diffusion across the lipid bilayer of cell membranes.

Studies on other heterocyclic compounds, for example, have utilized techniques like fluorescence microscopy to visualize their uptake and distribution within cells, often revealing accumulation in specific organelles. ulisboa.pt The polarity added by the pyrazole ring and any functional groups can influence these interactions. ontosight.ai For a comprehensive understanding, specific experimental investigations using methods such as high-performance liquid chromatography (HPLC) or radiolabeling would be necessary to quantify the uptake and map the subcellular distribution of 4-(4-fluorophenoxy)-1H-pyrazole in various cell lines.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Correlation of Structural Variations with Modulated Biological Activities

Structure-activity relationship (SAR) studies on derivatives of 4-(4-fluorophenoxy)-1H-pyrazole reveal that modifications to different parts of the molecule significantly impact their biological activities, including antimicrobial and antiparasitic effects.

In a series of pyrazole oxime derivatives, the nature of the substituent on the phenyl ring was found to have an obvious effect on acaricidal activity. semanticscholar.org Similarly, for pyrazole derivatives investigated as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole ring was a key structural requirement for potent activity. elsevierpure.com The specific nature of this substituent, for instance, a p-iodophenyl group, yielded the most potent compound in that series. elsevierpure.com

Furthermore, in the context of antiplasmodial activity, modifications to the 2-(4-fluorophenoxy) substituent and the anilino partial structure of 2-phenoxybenzamides led to significant changes in activity and cytotoxicity. mdpi.comresearchgate.net This highlights the sensitivity of the biological response to even minor structural alterations. For pyrazole sulfonamides, the electronic properties and lipophilicity of substituents on the pyrazole ring were shown to have a significant impact on their inhibitory potency against N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org For instance, while a 4-fluoro substitution on the phenoxy ring was tolerated with only a slight loss in activity compared to a methyl derivative, a polar 4-cyano residue was detrimental. nih.gov

These studies collectively underscore the importance of systematic structural modifications to optimize the biological profile of pyrazole-based compounds.

Identification of Key Pharmacophoric Elements

Pharmacophore modeling helps identify the essential structural features of a molecule responsible for its biological activity. For pyrazole-based compounds, several key pharmacophoric elements have been identified through various studies.

The pyrazole ring itself is a central scaffold in many biologically active compounds. researchgate.net For cannabinoid receptor antagonists, essential pharmacophoric elements include a para-substituted phenyl ring at position 5, a carboxamido group at position 3, and a 2,4-dichlorophenyl substituent at position 1 of the pyrazole ring. elsevierpure.com

In the context of dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, the pharmacophore often includes a hydrogen bond acceptor (HBA) domain, which can be a nitrogenous five or six-membered ring system like pyrazole. tandfonline.com This is typically connected to a linker region and another aromatic or heteroaromatic ring system that acts as a hydrogen bond donor (HBD). tandfonline.com

In Vitro Antimicrobial and Antiparasitic Evaluations

Assessment Against Bacterial Strains (e.g., Mycobacterium tuberculosis)

Derivatives of 4-(4-fluorophenoxy)-1H-pyrazole have been evaluated for their in vitro antimicrobial activity against various bacterial strains, including the significant pathogen Mycobacterium tuberculosis.

In one study, a series of fluoro-substituted pyrazole nucleus clubbed with 1,3,4-oxadiazole (B1194373) scaffolds were synthesized and screened for their antituberculosis activity against the H37Rv strain of M. tuberculosis. rsc.org The preliminary screening was conducted at a concentration of 250 µg/mL. rsc.orgrsc.org While specific data for the parent compound is not provided, this research indicates the potential of this chemical class as a source of antitubercular agents.

Other studies on pyrazole derivatives have also shown promising results against M. tuberculosis. For example, certain 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives exhibited potent activity, with one compound showing a minimum inhibitory concentration (MIC) of 1 µg/mL against M. tuberculosis. researchgate.net Another study on pyrazole analogues identified novel inhibitors of M. tuberculosis. nih.gov However, a series of thiourea derivatives derived from 4-(4-fluorophenoxy)aniline (B1295514) were found to be inactive against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL. researchgate.net

These findings suggest that while the pyrazole scaffold is a promising starting point for the development of new antitubercular drugs, the specific substitutions on the pyrazole and associated rings are critical for potent activity.

Table of Antimicrobial Activity for Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Concentration | Reference |

| Fluoro-substituted pyrazole-1,3,4-oxadiazoles | Mycobacterium tuberculosis H37Rv | Screened at 250 µg/mL | rsc.orgrsc.org |

| 1,3-Diaryl substituted pyrazole-based thiourea | Mycobacterium tuberculosis | MIC = 1 µg/mL | researchgate.net |

| Thioureas from 4-(4-fluorophenoxy)aniline | Mycobacterium tuberculosis H37Rv | Inactive at 6.25 µg/mL | researchgate.net |

Assessment Against Fungal Strains (e.g., Fusarium oxysporum)

The pyrazole scaffold is a recurring motif in compounds developed for agricultural and medicinal applications, including antifungal agents. Research into fluorinated pyrazole derivatives has highlighted their potential in combating phytopathogenic fungi. Studies have evaluated the antifungal activities of various fluorinated 4,5-dihydro-1H-pyrazole derivatives against several fungal strains, including Fusarium oxysporum f. sp. lycopersici and F. culmorum. nih.gov The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, often enhancing their efficacy. nih.gov

Derivatives of pyrazole have demonstrated significant fungicidal activities against a range of necrotrophic plant pathogens. nih.gov For instance, novel pyrazole-thiazole carboxamides have shown excellent in vitro activities against Rhizoctonia cerealis, with performance superior to the commercial fungicide thifluzamide. nih.gov Similarly, a new family of pyrazole ligands synthesized through a one-step condensation reaction was evaluated for antifungal properties against Fusarium oxysporum f. sp. albedinis (FOA), the causal agent of Bayoud disease in date palms. najah.edu Several of these compounds exhibited substantial inhibitory effects. najah.edu The management of Fusarium wilt, caused by Fusarium oxysporum, is a significant challenge in agriculture, and botanicals containing various phytochemicals have been explored as a control option. aloki.hu

Table 1: Antifungal Activity of Select Pyrazole Derivatives

| Compound Class | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Fusarium oxysporum f. sp. lycopersici, F. culmorum | Antifungal activities noted | nih.gov |

| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | Excellent in vitro activity, superior to thifluzamide | nih.gov |

| Armed Pyrazole Ligands (L1, L4, L5, L8) | Fusarium oxysporum albedinis (FOA) | Significant inhibition with MIC50 values of 78-92 µg/mL | najah.edu |

Assessment Against Parasitic Organisms (e.g., Plasmodium falciparum)

The pyrazole structure is a key component in the development of novel antimalarial agents. A new chemical class, the pyrazoleamides, has been identified as having highly potent activity against Plasmodium falciparum, the parasite responsible for the most virulent form of human malaria. nih.gov These compounds have also shown effectiveness against P. vivax and against parasite strains that are resistant to currently available antimalarial drugs. nih.gov One promising compound from this class, PA21A092, was highly effective when administered orally in a mouse model of P. falciparum infection, with an ED90 (effective dose for 90% parasitemia reduction) of 2.5 mg/kg. nih.gov Notably, these compounds appear to act via a different mechanism than existing antimalarials, targeting the parasite's sodium homeostasis. nih.gov